

Spectroscopic Profile of Erythrinin G: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Erythrinin G

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Erythrinin G**, a naturally occurring 3-phenoxychromone. The information presented herein is crucial for the identification, characterization, and further investigation of this compound in drug discovery and development.

Introduction

Erythrinin G, also known as Eryvarin G, is a bioactive compound isolated from the roots of *Erythrina variegata*.^[1] Its chemical structure has been elucidated as 3-(2,4-dihydroxyphenoxy)-8-(3,3-dimethylallyl)-2,2-dimethylpyrano[5,6:6,7]chromen-4-one.^[1] This document compiles the essential Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Erythrinin G**, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The structural elucidation of **Erythrinin G** was primarily based on extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula and provides insights into the compound's fragmentation pattern.

Ion	Observed m/z	Molecular Formula
[M] ⁺	486.1628	C ₂₈ H ₂₈ O ₇
Calculated	486.1627	

Table 1: High-Resolution Electron Impact Mass Spectrometry (HR-EIMS) Data for **Erythrinin G**.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of **Erythrinin G**. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon Position	Chemical Shift (δ) in ppm	Carbon Position	Chemical Shift (δ) in ppm
2	155.6	6'	128.8
3	125.1	1"	21.8
4	174.6	2"	122.5
4a	113.6	3"	132.0
5	156.4	4"	25.7
6	106.9	5"	17.8
7	158.0	6"	77.8
8	107.5	7"	28.2
8a	153.2	8"	28.2
1'	147.2		
2'	150.2		
3'	106.5		
4'	157.1		
5'	108.6		

Table 2: ^{13}C NMR (125 MHz, CDCl_3) Spectroscopic Data for **Erythrinin G**.

^1H Nuclear Magnetic Resonance (NMR) Data

The ^1H NMR spectrum reveals the proton environment within the molecule, including chemical shifts, multiplicities, and coupling constants.

Proton Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J in Hz)
5	12.98	s	
H-2'	6.45	d	2.5
H-5	6.37	s	
H-6'	7.05	d	8.5
H-1''	3.40	d	7.0
H-2''	5.25	t	7.0
H-4''	1.82	s	
H-5''	1.68	s	
H-7''	1.45	s	
H-8''	1.45	s	
5-OH	12.98	s	
2'-OH	6.15	br s	
4'-OH	5.85	br s	

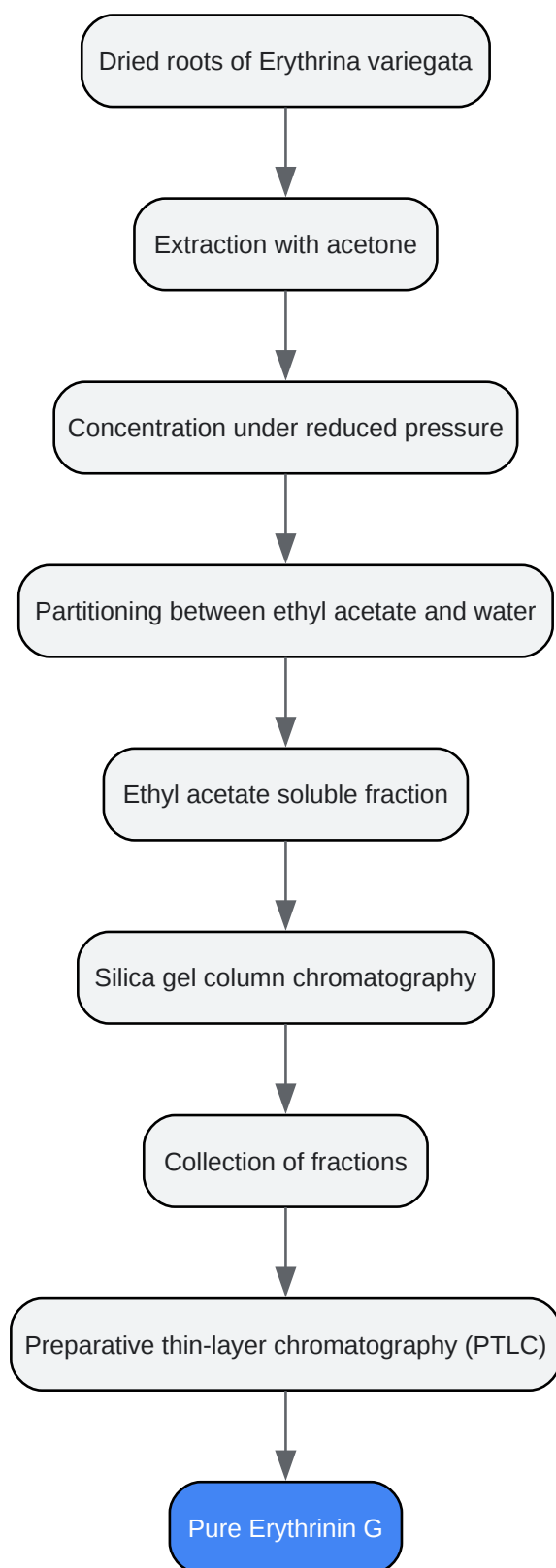
Table 3: ^1H NMR (500 MHz, CDCl_3) Spectroscopic Data for **Erythrinin G**.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Erythrinin G**.

Isolation of Erythrinin G

The isolation of **Erythrinin G** from the roots of *Erythrina variegata* involves a multi-step extraction and chromatographic process.



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Caption: Isolation workflow for **Erythrinin G**.

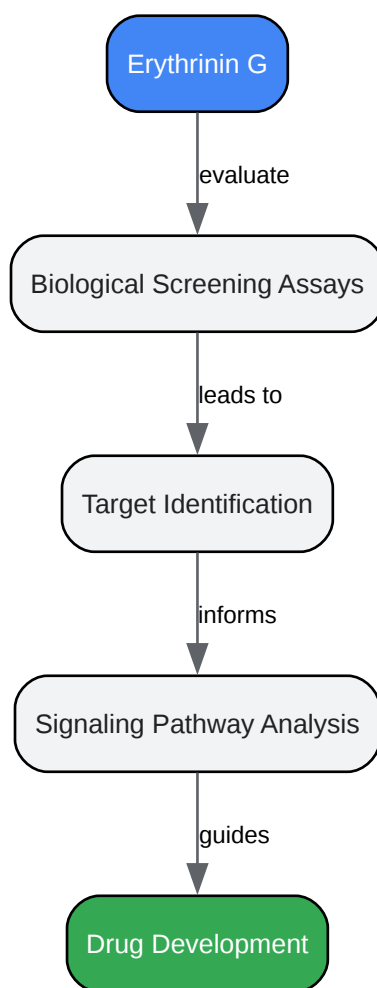
Spectroscopic Analysis

The structural characterization of the isolated **Erythrinin G** was performed using the following spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts were referenced to the residual solvent signals.
- Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HR-EIMS) was used to determine the exact mass and molecular formula of the compound.

Signaling Pathways and Logical Relationships

While the specific signaling pathways directly modulated by **Erythrinin G** are a subject of ongoing research, its structural class, the 3-phenoxychromones, is known to interact with various biological targets. The general process of identifying such interactions is outlined below.



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Caption: Drug discovery process for natural products.

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References

- 1. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com